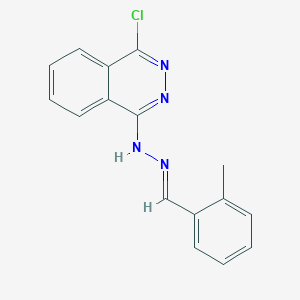
3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a unique structure combining a thiazolidinone ring with a chromene moiety, which may contribute to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of an appropriate chromene derivative with a thiazolidinone precursor. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Temperature: The reaction is usually carried out at reflux temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
“3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of “3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” involves:
Molecular Targets: Binding to specific enzymes or receptors in microbial or cancer cells.
Pathways Involved: Inhibition of key metabolic pathways, leading to cell death or growth inhibition.
Comparación Con Compuestos Similares
Similar Compounds
3-Allyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the chromene moiety.
5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the allyl group.
Uniqueness
“3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” is unique due to its combined structural features, which may enhance its biological activity compared to similar compounds.
Propiedades
Número CAS |
618075-00-6 |
|---|---|
Fórmula molecular |
C16H13NO2S2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13NO2S2/c1-2-7-17-15(18)14(21-16(17)20)9-11-8-12-5-3-4-6-13(12)19-10-11/h2-6,8-9H,1,7,10H2/b14-9- |
Clave InChI |
HZVOTUBLILWAID-ZROIWOOFSA-N |
SMILES isomérico |
C=CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |
SMILES canónico |
C=CCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-[3-(4-pyridyl)-5-sulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenol](/img/structure/B15085629.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15085636.png)
![N-(2,5-Dimethylphenyl)-2-[(3Z)-3-(3-isopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B15085658.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15085676.png)
![(5Z)-3-Heptyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085677.png)
![[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B15085680.png)
![(5E)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15085682.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B15085688.png)
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B15085691.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B15085692.png)
![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide](/img/structure/B15085694.png)
![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B15085700.png)
